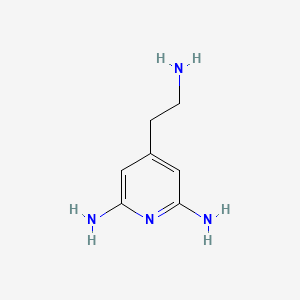

4-(2-Aminoethyl)pyridine-2,6-diamine

Description

General Overview of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural products and synthetic chemical entities. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity and potential for intermolecular interactions compared to its carbocyclic analog, benzene. This has made the pyridine ring a "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of a wide range of therapeutic agents. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets and for modulating the pharmacokinetic properties of a drug molecule.

The versatility of the pyridine ring is further enhanced by the numerous methods available for its functionalization, allowing for the precise placement of various substituents around the ring. This chemical tractability enables the fine-tuning of a molecule's steric and electronic properties to optimize its function.

Significance of Diamine Functionalities in Pyridine Chemistry

The introduction of diamine functionalities onto a pyridine ring, creating pyridine diamines, significantly expands its chemical utility. The amino groups can serve as hydrogen bond donors and acceptors, as well as nucleophilic centers for further chemical transformations. The 2,6-diaminopyridine (B39239) framework is a particularly important structural motif. The two amino groups flanking the pyridine nitrogen create a unique electronic environment and a tridentate chelation site, making these compounds excellent ligands for a variety of metal ions.

The resulting metal complexes have found applications in catalysis, materials science, and as therapeutic agents themselves. Furthermore, the amino groups of pyridine diamines can serve as reactive handles for the synthesis of more complex molecules, including macrocycles and polymers. For instance, they are key intermediates in the production of certain dyes and can be used as monomers in the synthesis of polyamides and polyimides with tailored thermal and mechanical properties. researchgate.net

Contextualization of 4-(2-Aminoethyl)pyridine-2,6-diamine within Functionalized Pyridine Architectures

This compound is a specific example of a polyfunctionalized pyridine. This molecule combines the key features of a 2,6-diaminopyridine core with an aminoethyl substituent at the 4-position. This particular arrangement of functional groups suggests several potential areas of application.

The 2,6-diamino groups provide the characteristic chelating ability and reactive sites for derivatization, as seen in other 2,6-diaminopyridines. The addition of the 4-(2-aminoethyl) side chain introduces another level of functionality. This side chain provides an additional basic amino group, which can participate in hydrogen bonding or acid-base chemistry. Its flexibility and the presence of a primary amine at its terminus make it a potential linker for conjugation to other molecules or for the construction of more elaborate supramolecular structures.

Below is a table summarizing the key functional groups of the title compound and their potential roles:

| Functional Group | Position | Potential Roles |

| Pyridine Nitrogen | 1 | Hydrogen bond acceptor, coordination to metal ions, basic center. |

| Amino Group | 2 | Hydrogen bond donor/acceptor, nucleophile, coordination to metal ions. |

| Amino Group | 6 | Hydrogen bond donor/acceptor, nucleophile, coordination to metal ions. |

| Aminoethyl Group | 4 | Flexible linker, additional basic site, point of attachment for further functionalization. |

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4-(2-aminoethyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C7H12N4/c8-2-1-5-3-6(9)11-7(10)4-5/h3-4H,1-2,8H2,(H4,9,10,11) |

InChI Key |

BTDVHDAVFLKXQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)N)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminoethyl Pyridine 2,6 Diamine and Its Precursors

Precursors and Building Blocks for the Pyridine-2,6-diamine Core

The 2,6-diaminopyridine (B39239) (DAP) scaffold is a critical precursor for the target molecule. Its synthesis has been approached through several established chemical transformations.

Synthesis of 2,6-Diaminopyridine (DAP)

The Chichibabin reaction is a well-established method for the direct amination of pyridine (B92270) and its derivatives. scientificupdate.comchemistnotes.com This reaction involves the nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂). scientificupdate.comchemistnotes.com When pyridine is heated with sodium amide in an inert solvent such as xylene or toluene (B28343), 2-aminopyridine (B139424) is formed. chemistnotes.com Increasing the amount of sodium amide can lead to the introduction of a second amino group, yielding 2,6-diaminopyridine. chemistnotes.com

The reaction proceeds via an addition-elimination mechanism. The amide ion attacks the electron-deficient C2 position of the pyridine ring to form a σ-adduct. wikipedia.org Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with an available proton source to form hydrogen gas. wikipedia.org While effective, the Chichibabin reaction often requires harsh conditions, such as high temperatures (140–220 °C), and the yields can be moderate. google.com Modifications to the classic Chichibabin reaction have been explored to improve efficiency. For instance, the use of a NaH-iodide composite has been shown to mediate the amination of pyridines under milder conditions. ntu.edu.sg

| Reaction | Reagents | Temperature | Solvent | Yield |

| Chichibabin Amination | Pyridine, Sodium Amide | 140-220 °C | Xylene, Toluene | Moderate |

| Modified Chichibabin | Pyridine, n-Butylamine, NaH, LiI | 65-85 °C | THF | High |

An alternative route to 2,6-diaminopyridine involves the nucleophilic substitution of halogen atoms on a dihalogenated pyridine precursor. 2,6-Dichloropyridine or 2,6-dibromopyridine (B144722) can serve as the starting material. The reaction with ammonia (B1221849), often in a sealed vessel at elevated temperatures and pressures, displaces the halide ions to yield 2,6-diaminopyridine.

For example, 2,6-dibromopyridine can be reacted with liquefied ammonia at temperatures ranging from 180-220 °C to produce 2,6-diaminopyridine. This ammonolysis process provides a direct method for introducing the amino groups, bypassing the direct C-H activation required in the Chichibabin reaction. The synthesis of 4-amino-2,6-dichloropyridine has also been reported, starting from the oxidation of 2,6-dichloropyridine to its N-oxide, followed by nitration and subsequent reduction. researchgate.net

A less common but viable method for the synthesis of the pyridine-2,6-diamine core involves the cyclization of 3-hydroxy pentane (B18724) 1,5-dinitrile (also known as 3-hydroxyglutaronitrile). This process involves reacting 3-hydroxy pentane 1,5-dinitrile with an ammonia donor. The reaction is typically carried out in a suitable solvent at elevated temperatures, generally between 100-200 °C. This method offers an alternative pathway to the pyridine-2,6-diamine structure from an acyclic precursor.

Functionalization Strategies for the 4-(2-Aminoethyl) Moiety

Introduction of Aminoethyl Groups onto Pyridine Rings

A common precursor for the 4-(2-aminoethyl) side chain is 4-acetylpyridine. A multi-step synthesis can be employed to convert the acetyl group into the desired aminoethyl functionality.

One documented procedure involves the following steps:

Oxime Formation : 4-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-acetylpyridine oxime. wikipedia.org

Tosylation : The oxime is then treated with p-toluenesulfonyl chloride in pyridine to yield the corresponding O-tosyl oxime. wikipedia.org

Neber-like Rearrangement : The oxime tosylate undergoes a rearrangement reaction in the presence of a base, such as potassium ethoxide in ethanol (B145695). This is a variation of the Neber rearrangement, which typically converts ketoximes into α-aminoketones. In this case, the reaction leads to the formation of 2,2-diethoxy-2-(4-pyridyl)ethylamine. wikipedia.org

Hydrolysis : The resulting amino acetal can be hydrolyzed under acidic conditions to remove the ethoxy groups and yield the final 4-(2-aminoethyl)pyridine (B79904).

| Step | Starting Material | Reagents | Product |

| 1 | 4-Acetylpyridine | Hydroxylamine hydrochloride, NaOH | 4-Acetylpyridine oxime |

| 2 | 4-Acetylpyridine oxime | p-Toluenesulfonyl chloride, Pyridine | 4-Acetylpyridine oxime tosylate |

| 3 | 4-Acetylpyridine oxime tosylate | Potassium, Ethanol | 2,2-Diethoxy-2-(4-pyridyl)ethylamine |

| 4 | 2,2-Diethoxy-2-(4-pyridyl)ethylamine | Acidic workup | 4-(2-Aminoethyl)pyridine |

An alternative conceptual approach involves the synthesis of 4-vinylpyridine (B31050), which can then be further functionalized. 4-Vinylpyridine can be prepared from 4-methylpyridine (4-picoline) and formaldehyde. scientificupdate.comgoogle.com The vinyl group could then potentially undergo hydroboration-amination to introduce the aminoethyl group.

It is important to note that the direct synthesis of 4-(2-Aminoethyl)pyridine-2,6-diamine by combining these precursor strategies has not been explicitly detailed in the surveyed literature. The challenge lies in the compatibility of the reaction conditions. For instance, the strongly basic conditions of the Chichibabin reaction may not be compatible with a pre-existing 4-(2-aminoethyl) side chain. Conversely, the introduction of the aminoethyl group onto the electron-rich 2,6-diaminopyridine ring at the 4-position would require specific C-H functionalization methods that are tolerant of the existing amino groups.

Targeted Synthesis of this compound

The synthesis of this compound requires the strategic incorporation of three distinct functional groups onto the pyridine ring. This can be conceptualized through either a convergent or a linear synthetic sequence.

Synthetic Approaches for Incorporating the 2,6-Diamine and 4-(2-Aminoethyl) Substitutions

The introduction of the 2,6-diamino functionalities is often achieved through nucleophilic aromatic substitution on a pyridine ring bearing suitable leaving groups, such as halogens, at the 2 and 6 positions. For example, 2,6-dichloropyridine can be aminated using ammonia or other amine sources. Another classic method is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group, primarily at the 2-position. A variation of this could potentially be applied to install two amino groups.

The incorporation of the 4-(2-aminoethyl) group is more complex. A plausible strategy would involve the synthesis of a 4-substituted pyridine precursor that can be converted to the desired side chain. For example, a 4-vinylpyridine could undergo hydroamination, or a 4-(2-bromoethyl)pyridine could react with an amine source. Alternatively, a 4-cyanomethylpyridine could be reduced to afford the 2-aminoethyl side chain. The key challenge lies in performing these transformations on a pyridine ring that is already substituted with the 2,6-diamino groups, or vice versa, without undesired side reactions. The compatibility of the reaction conditions with the existing functional groups is a critical consideration.

Multi-component Reactions and Stepwise Synthetic Sequences

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of polysubstituted pyridines in a single step from simple precursors. The Hantzsch pyridine synthesis is a classic example of an MCR. While highly versatile, tailoring an MCR to produce a specific substitution pattern like that of this compound would require carefully designed starting materials that contain the necessary functionalities or their precursors. For instance, one of the components would need to incorporate the 2-aminoethyl moiety or a group that can be readily converted to it.

More commonly, a stepwise synthetic sequence would be employed. This approach provides greater control over the regiochemistry of the substitution. A possible sequence could start with the synthesis of 2,6-diaminopyridine. Subsequent selective functionalization at the 4-position would then be required to introduce the 2-aminoethyl group. This could involve a series of steps such as halogenation at the 4-position, followed by a cross-coupling reaction to introduce a two-carbon unit, and finally, conversion of this unit to the aminoethyl group. The choice of protecting groups for the existing amino functions would be crucial to the success of such a sequence.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers advanced methodologies that could potentially be adapted for the synthesis of complex pyridine derivatives like this compound and related structures, particularly those intended for use as ligands in coordination chemistry.

Transition-Metal-Free Synthesis of Oligo-α-pyridylamines and Related Proligands

While traditional methods for forming C-N bonds often rely on transition-metal catalysts, such as in the Buchwald-Hartwig amination, there is a growing interest in transition-metal-free alternatives. One such approach involves the use of highly reactive fluoroarenes. For example, the synthesis of 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine has been achieved with excellent yields by reacting 2,6-difluoropyridine with 2-aminopyridine in the presence of lithium hydride. This fluorinated intermediate can then be used as a building block to construct more complex oligo-α-pyridylamines through nucleophilic aromatic substitution, avoiding the need for transition metals. academie-sciences.fr This methodology highlights a pathway to complex pyridylamine structures that could be conceptually applied to the synthesis of the target molecule by using appropriately substituted starting materials.

Table 1: Comparison of Synthetic Routes to a Fluorinated Pyridylamine Intermediate academie-sciences.fr

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

|---|

Template-Assisted Synthesis in Macrocyclic Ligand Formation

Template-assisted synthesis is a powerful strategy for the construction of macrocyclic molecules that are otherwise difficult to form due to entropic factors. In this approach, a metal ion acts as a template, organizing the precursor fragments in a specific spatial arrangement that facilitates the desired cyclization reaction. This method is particularly prevalent in the synthesis of macrocyclic ligands containing nitrogen donor atoms, such as those derived from pyridine.

For instance, the [2+2] Schiff base condensation of a 2,6-diiminopyridine-derived precursor with a diamine in the presence of an alkaline earth metal ion template can lead to the formation of a macrocyclic ligand. The size of the metal ion can influence the size and conformation of the resulting macrocycle. nih.gov While not directly applicable to the synthesis of the acyclic this compound, this principle of using a metal ion to control the reactivity and spatial arrangement of functional groups on a pyridine scaffold is a key concept in modern coordination chemistry and could inspire novel synthetic routes to complex, polysubstituted pyridines.

Coordination Chemistry and Ligand Design

Ligand Properties of 4-(2-Aminoethyl)pyridine-2,6-diamine

The compound this compound possesses a unique molecular architecture that makes it a versatile ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring substituted with two primary amine groups and an aminoethyl side chain, offers multiple potential binding sites for metal ions.

This compound is a polydentate ligand with several potential donor atoms: the nitrogen atom of the pyridine ring and the nitrogen atoms of the three primary amine groups. The coordination behavior of the closely related 2,6-diaminopyridine (B39239) (dap) provides insight into the potential binding modes. Studies have shown that with ions like Pd(II), Pt(II), and Rh(III), 2,6-diaminopyridine can act as a dimeric ligand, binding through both the pyridine-nitrogen and the NH2 nitrogen centers. cyberleninka.ru However, in some instances, only the amide group nitrogen atoms are involved in the coordination of metal ions, while the pyridine nitrogen does not participate. nih.gov

The specific coordination mode of this compound would depend on various factors, including the metal ion's nature, the reaction conditions, and the solvent used. The ligand could potentially coordinate in several ways:

Monodentate: Coordination through the pyridine nitrogen or one of the amine nitrogens.

Bidentate: Coordination involving the pyridine nitrogen and one adjacent amine nitrogen, or two amine nitrogens.

Tridentate or Tetradentate: Involving the pyridine nitrogen and multiple amine nitrogens, leading to the formation of stable chelate rings. 2,6-bis(imino)pyridine, a related structure, is known to act as a tridentate ligand. nih.gov

The presence of the flexible aminoethyl side chain at the 4-position adds another layer of complexity and potential for forming stable five- or six-membered chelate rings with a metal center.

The arrangement of donor atoms in this compound gives it significant chelation potential. The formation of five- or six-membered rings upon coordination with a metal ion is a thermodynamically favorable process, leading to stable complexes known as chelates. nih.gov The ligand can form chelate rings by coordinating through:

The pyridyl nitrogen and the amino nitrogen at the 2- or 6-position.

The two amino nitrogens at the 2- and 6-positions.

The amino nitrogen on the ethyl side chain and the pyridyl nitrogen.

The formation and stability of these complexes are also governed by steric factors. Steric hindrance, caused by bulky substituents on the pyridine ring, can significantly influence the coordination process. rsc.orgnih.gov For instance, substituents at the 2- and 6-positions of a pyridine ring can lower the formation constants of metal complexes. rsc.orgresearchgate.net In the case of this compound, the primary amine groups at the 2- and 6-positions and the aminoethyl group at the 4-position will influence the approach of the metal ion and the resulting geometry of the complex. The flexibility of the aminoethyl chain may help to minimize steric strain during chelation.

Formation of Metal Complexes

The multiple donor sites on this compound and its derivatives facilitate the formation of a wide array of coordination complexes with various transition metal ions.

Derivatives of 2,6-diaminopyridine readily form complexes with a range of d-block metal ions. The resulting complexes often exhibit interesting geometries and electronic properties. Spectroscopic and analytical data for complexes derived from related ligands suggest that coordination typically occurs through the nitrogen atoms of the pyridine ring and/or the amino or imino groups. chesci.comresearchgate.net

High-spin iron(II) complexes with related mono-phosphorylated 2,6-diaminopyridine ligands have been synthesized, forming distorted tetrahedral coordination environments. nih.gov Similarly, Pd(II) complexes with various pyridine ligands have been extensively studied, typically resulting in square-planar geometries. nih.govrsc.org Uranyl(VI) is also known to form stable complexes with pyridine-based ligands, where the uranyl moiety (UO₂²⁺) is coordinated in its equatorial plane by the ligand's donor atoms. nih.govrsc.org

The table below summarizes typical geometries observed for complexes formed between transition metals and ligands derived from 2,6-diaminopyridine.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Co(II) | Octahedral, Tetrahedral | cyberleninka.ruchesci.comresearchgate.net |

| Ni(II) | Octahedral | cyberleninka.ruchesci.com |

| Cu(II) | Distorted Octahedral, Square Planar, Square Pyramidal | cyberleninka.runih.govchesci.comresearchgate.net |

| Zn(II) | Tetrahedral | cyberleninka.ruchesci.com |

| Cd(II) | Tetrahedral | cyberleninka.ru |

| Pd(II) | Square Planar | nih.gov |

| Fe(II) | Tetrahedral | nih.gov |

| Uranyl(VI) | Pentagonal or Hexagonal Bipyramidal | nih.govrsc.org |

The primary amine groups at the 2- and 6-positions of the pyridine ring are reactive towards carbonyl compounds, leading to the formation of Schiff bases. nih.gov Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govscirp.org These reactions are fundamental in the synthesis of new, more complex ligands from simple precursors like 2,6-diaminopyridine.

The resulting Schiff base ligands often possess an expanded coordination sphere and can act as multidentate chelating agents, forming stable complexes with transition metal ions. chesci.comresearchgate.net The coordination in these complexes often involves the nitrogen atom of the newly formed imine group. researchgate.net

The synthesis of Schiff bases from 2,6-diaminopyridine derivatives involves a condensation reaction, where the primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. chemguide.co.uk This is followed by the elimination of a water molecule to form the C=N double bond. chemguide.co.uk

This reaction is versatile and has been used to synthesize a variety of Schiff base ligands from 2,6-diaminopyridine by reacting it with different carbonyl compounds, such as salicylaldehyde, benzil, and 2-hydroxybenzaldehyde. chesci.comresearchgate.netscirp.org These reactions are often catalyzed by a small amount of acid. scirp.org The resulting Schiff base ligands can then be used to synthesize binuclear or macrocyclic metal complexes. chesci.comscirp.org

| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 2,6-Diaminopyridine | Salicylaldehyde | Di-imine Ligand | scirp.org |

| 2,6-Diaminopyridine | Benzil | Di-imine Ligand | chesci.com |

| 2,6-Diaminopyridine | 2-Hydroxybenzaldehyde | Di-imine Ligand | researchgate.net |

| 2,6-Diaminopyridine | Isatin | Mono-imine Ligand | cyberleninka.ru |

| 2-Acetylpyridine | Benzaldehydes | Terpyridine precursor | rsc.org |

An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound "this compound" specifically pertaining to its coordination chemistry and structural analysis, as outlined in the user's request.

The topics requested, including macrocyclic complex synthesis, metal-templated approaches, X-ray diffraction studies, and analysis of non-covalent interactions, require specific experimental data and research findings that are not available for "this compound" in the reviewed literature.

Therefore, the content for the following sections and subsections cannot be provided:

Structural Analysis of Coordination Compounds

Supramolecular Assemblies and Non-covalent Interactions in Complexes

π-Stacking Interactions

To fulfill the request, published research specifically investigating the synthesis and complexation of "this compound" would be required.

Applications in Materials Science

Functionalization of Nanoparticles

The amine groups on pyridine-diamine structures serve as effective ligands for anchoring onto the surface of nanoparticles, imparting new functionalities. This is particularly evident in their application with magnetic nanoparticles for environmental and analytical purposes.

Researchers have successfully functionalized silica-coated iron oxide (Fe₃O₄) nanoparticles with 2,6-diaminopyridine (B39239). nih.gov This process typically involves creating a core-shell structure where the magnetic Fe₃O₄ core is first coated with a silica (B1680970) (SiO₂) layer. This silica shell not only protects the magnetic core but also provides a surface that can be readily modified with organic molecules. nih.gov The 2,6-diaminopyridine is then covalently bonded to the silica surface, resulting in well-dispersed, spherical nanoparticles with an average diameter of 10–12 nm. nih.gov

Characterization techniques such as Fourier transform infrared spectroscopy (FT-IR) confirm the successful attachment of the diamine molecules to the nanoparticle surface. X-ray diffraction (XRD) analysis verifies the presence of the Fe₃O₄ and silica components. nih.gov The resulting composite nanoparticles exhibit superparamagnetic behavior, meaning they are strongly magnetic in the presence of an external magnetic field but retain no residual magnetism upon its removal, which is crucial for applications requiring easy separation and redispersion. nih.gov

The pyridine-diamine functionalized magnetic nanoparticles serve as a novel and efficient sorbent for the pre-concentration and determination of heavy metal ions from various samples. A sorbent based on pyridine-2,6-diamine-functionalized Fe₃O₄ nanoparticles has been developed for the detection of lead and cadmium ions. nih.gov The nitrogen atoms in the pyridine (B92270) ring and the amino groups act as effective binding sites for metal ions, facilitating their removal from aqueous solutions.

The efficiency of the sorbent is influenced by several factors, including the pH of the sample, the type and concentration of the eluent used to recover the adsorbed metals, and the time allowed for adsorption and desorption. nih.gov Under optimized conditions, these sorbents have demonstrated high recovery rates (above 97.9%) and good precision for the determination of lead and cadmium. nih.gov The limits of detection were found to be as low as 1.3 µg L⁻¹ for lead and 0.089 µg L⁻¹ for cadmium, showcasing their high sensitivity. This method has been successfully validated using certified reference materials and applied to the analysis of cosmetic samples, which can sometimes be contaminated with these toxic metals. nih.gov

Organic Electronics and Optoelectronic Materials

Pyridine-based compounds, such as 4-(2-aminoethyl)pyridine (B79904), are also being explored for their potential in organic electronics and optoelectronics. These molecules can be incorporated as organic cations in hybrid organic-inorganic perovskite materials, which are of great interest for applications like solar cells and light-emitting diodes.

The structural diversity of lead iodide hybrids based on 4-(2-aminoethyl)pyridine (4-AEP) and its isomer 2-(2-aminoethyl)pyridine (B145717) (2-AEP) has been investigated. nih.govresearchgate.net These compounds can form two-dimensional (2D) hybrid structures where layers of inorganic lead iodide are separated by bilayers of the organic pyridine-based cations. nih.gov The arrangement and packing of these organic layers are critical as they can influence the material's electronic properties, such as charge transport. nih.gov For instance, a face-to-face stacking of the pyridyl rings in the organic bilayer could potentially enhance through-layer charge transport, which is beneficial for device performance. nih.gov The specific structure formed can depend on the processing conditions and the protonation state of the organic cation, highlighting the tunability of these materials for specific optoelectronic applications. nih.gov

Role as Spacer Cations in 2D Ruddlesden-Popper Perovskite Solar Cells

Two-dimensional (2D) Ruddlesden-Popper (RP) perovskites are a class of materials noted for their impressive environmental stability, a critical factor for the commercial viability of perovskite solar cells. acs.orgnih.gov The structure of these materials consists of inorganic layers separated by larger organic spacer cations. The choice of this spacer cation is pivotal as it significantly influences the material's properties and, consequently, the solar cell's performance. ut.ac.ir

The compound 4-(2-Aminoethyl)pyridine (a related compound, often abbreviated as 4-AEP) has been successfully demonstrated as a bifunctional spacer cation in the fabrication of 2D RP perovskite films. acs.orgnih.gov Its utility stems from a dual role: it acts as a structural spacer and its pyridine ring's nitrogen atom can coordinate with the lead ions (Pb²⁺) in the lead iodide (PbI₂) precursor. acs.orgnih.gov This coordination interaction effectively slows down the crystallization rate of the 2D RP perovskites, leading to the formation of high-quality films. acs.orgnih.gov

Research has shown that solar cells employing the (4-AEP)₂MAₙ₋₁PbₙI₃ₙ₊₁ (where n=5) 2D perovskite structure achieve a power conversion efficiency (PCE) of 11.68%. acs.orgnih.gov This performance is substantially better than that of cells using the more common phenylethylamine spacer cation under identical conditions, which only reached a PCE of 7.95%. acs.orgnih.gov The use of 4-AEP not only boosts efficiency but also contributes to good air stability, highlighting its potential for creating more robust and efficient 2D RP perovskite solar cells. acs.orgnih.gov

The interaction of N-H···N hydrogen bonds between adjacent organic molecules in (4AEPy)₂PbI₄ can lead to a bent conformation of the ethylamine (B1201723) groups. nih.gov This structural change results in a 2.4 Å reduction in the layer spacing compared to the typical phenylethylamine lead iodide ((PEA)₂PbI₄) 2D perovskite. nih.gov

Table 1: Performance Comparison of 2D Ruddlesden-Popper Perovskite Solar Cells with Different Spacer Cations

| Spacer Cation | Perovskite Formula (n=5) | Power Conversion Efficiency (PCE) |

|---|---|---|

| 4-(2-Aminoethyl)pyridine (4-AEP) | (4-AEP)₂MA₄Pb₅I₁₆ | 11.68% acs.orgnih.gov |

| Phenylethylamine (PEA) | (PEA)₂MA₄Pb₅I₁₆ | 7.95% acs.orgnih.gov |

Integration into Active Layers for Organic Solar Cell Devices

The active layer is the heart of an organic solar cell (OSC), where light is absorbed and converted into electrical charges. The morphology and composition of this layer are critical determinants of device efficiency. While direct integration of "4-(2-Aminoethyl)pyridine-2,6-diamine" into the active layers of organic solar cells is not extensively documented in the provided search results, the principles of active layer optimization in OSCs are well-established.

The performance of OSCs is highly dependent on the donor and acceptor materials within the active layer and their resulting morphology. nih.govmdpi.com For instance, in a system using a PT2 donor and a Y6 acceptor, optimizing the thickness of each layer is a crucial first step. nih.gov The active layer is typically created by blending a donor and an acceptor material, and the solution is then deposited, often via spin-coating, onto a substrate. nih.gov Subsequent treatments, such as thermal annealing, are often employed to optimize the morphology of the active layer for efficient charge separation and transport. nih.gov

The choice of materials significantly impacts the open-circuit voltage (Voc), a key parameter for solar cell efficiency. mdpi.com Non-fullerene acceptors have shown promise in enhancing the power conversion efficiency of OSCs. For example, a device with an α-6T donor and a SubPc acceptor demonstrated a PCE of 2.56%, which was an improvement over fullerene-based cells. mdpi.com

Influence on Crystallinity and Charge Transport in Organic Electronic Materials

The arrangement of molecules, or crystallinity, within organic electronic materials profoundly affects their ability to transport electrical charges. nih.gov In the context of 2D hybrid perovskites, the organic spacer cation plays a significant role in the structural packing, which in turn influences charge transport. nih.gov

The ability to control the protonation state of organic cations like 4-(2-aminoethyl)pyridine also introduces structural diversity in lead iodide hybrids, which can be leveraged to tune the material's properties. nih.gov Furthermore, in Dion-Jacobson (DJ) phase perovskites using 4-(2-Aminoethyl)pyridine, the ethylamine groups of the organic layers insert deeply into the octahedral cavities. nih.gov This direct participation in the conduction band minimum leads to a small exciton (B1674681) binding energy of 27.3 meV, facilitating the generation of free charges. nih.gov This stronger coupling between the organic and inorganic layers enhances the optoelectronic properties and stability of the material. nih.gov

Theoretical studies on various organic semiconductors have shown that charge mobilities can range widely, from 10⁻⁸ to over 1 cm²/(V∙s), depending on the molecular packing and absence of defects. mdpi.com The presence of π-stacks, as facilitated by molecules like 2-AEP, is a key factor in achieving higher charge mobilities. mdpi.com

Catalytic Activities of 4 2 Aminoethyl Pyridine 2,6 Diamine and Its Complexes

Metal Complex Catalysis

A thorough search of scientific databases and literature reveals no studies focused on the catalytic hydrolysis of esters using metal complexes of 4-(2-Aminoethyl)pyridine-2,6-diamine. While the broader class of pyridine-containing ligands has been investigated for such purposes, the specific catalytic behavior of complexes formed with this compound in ester hydrolysis reactions has not been documented. Consequently, no data on reaction kinetics, substrate scope, or mechanistic pathways can be provided.

There is no available research detailing the use of metal complexes derived from this compound as catalysts for oxidation reactions. The potential of these specific complexes to mediate oxidative transformations remains an unexplored area of chemical research. As such, there are no findings on their efficacy, selectivity, or applicability in synthetic oxidation chemistry.

Potential as Organocatalysts or Ligands in Organocatalysis

The potential of this compound to function as an organocatalyst or as a ligand in organocatalytic systems has not been reported in the peer-reviewed scientific literature. Investigations into its basicity, hydrogen bonding capabilities, and steric properties, which would be relevant to its potential as an organocatalyst, have not been published in the context of catalytic applications. Therefore, its utility in this field remains unknown.

Computational Studies

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules. Computational methods provide detailed visualization and characterization of these weak forces, such as hydrogen bonds and van der Waals interactions. acs.orgwikipedia.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netreadthedocs.io The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are favorable for nucleophilic attack. researchgate.net

For 4-(2-Aminoethyl)pyridine-2,6-diamine, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino groups, highlighting these as the primary sites for protonation and hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the amino groups would exhibit positive potential. This analysis provides a clear, qualitative picture of the molecule's reactive sites. researchgate.netmdpi.com

The Non-Covalent Interaction (NCI) plot is a visualization technique based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org It is used to identify and characterize non-covalent interactions in real space. acs.org The resulting isosurfaces are color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, like van der Waals forces.

Red surfaces signify repulsive interactions, often found in sterically crowded regions or within rings. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This analysis defines atoms as distinct regions of space and characterizes the chemical bonds between them based on the properties at specific points called bond critical points (BCPs). orientjchem.org

Key parameters calculated at a BCP, such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the interaction. orientjchem.org For example, a high value of ρ(r) and a negative value of ∇²ρ(r) are characteristic of a shared (covalent) interaction, while low ρ(r) and positive ∇²ρ(r) values are typical for closed-shell interactions, including hydrogen bonds and van der Waals contacts. QTAIM analysis can quantify the strength and nature of specific bonds within the this compound molecule, offering a deeper understanding of its electronic structure and bonding patterns. nih.gov

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (Pyridine Ring) | ~0.30 | -0.85 | Covalent |

| C-N (Amino Group) | ~0.28 | -0.70 | Polar Covalent |

Note: These values are illustrative, based on QTAIM studies of similar molecular systems, and represent the type of data generated by such an analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques are crucial for understanding a compound's three-dimensional structure, stability, and its interactions with other molecules. However, no specific studies applying these methods to this compound could be identified.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. This is particularly important for a molecule like this compound, which possesses a flexible ethylamine (B1201723) side chain. The rotation around the single bonds in this chain, as well as the orientation of the amino groups on the pyridine ring, would lead to a variety of conformers with different energy levels.

A comprehensive conformational analysis would typically involve quantum mechanical calculations to determine the potential energy surface of the molecule. This would reveal the most stable (lowest energy) conformers and the energy barriers between them. Such data is fundamental to understanding the molecule's preferred shape and its influence on physical properties and biological activity. In the absence of specific research on this compound, no data on its specific conformers or their relative stabilities can be presented.

Simulation of Molecular Interactions within Supramolecular Systems

Molecular dynamics simulations can be employed to study how a molecule interacts with its environment, including solvent molecules, ions, or other molecules, to form larger, organized structures known as supramolecular systems. For this compound, with its multiple amino groups and the nitrogen atom in the pyridine ring, there is significant potential for hydrogen bonding and other non-covalent interactions.

Simulations could predict how this molecule might self-assemble or bind to other chemical entities. This information is valuable in materials science for designing new materials with specific properties, and in medicinal chemistry for understanding drug-receptor interactions. As no molecular dynamics simulation studies for this compound have been published, there is no available data to report on its behavior within supramolecular systems.

Biological Interactions and Mechanistic Insights

Antimicrobial Activities of Related Compounds and Complexes

Pyridine (B92270) and its derivatives are recognized for their potential as antimicrobial agents. researchgate.netnih.gov The pyridine nucleus is a key component in many compounds with therapeutic properties, including antimicrobial, antiviral, and antifungal activities. nih.govmdpi.com Metal complexes incorporating pyridine-based ligands have often demonstrated superior antimicrobial efficacy compared to the un-complexed ligands, a strategy used to combat rising bacterial resistance. ekb.eg

Research has shown that various pyridine derivatives exhibit significant activity against a range of microorganisms. For instance, certain dodecanoic acid derivatives of aminopyridine have shown good antibacterial activity against B. subtilis, S. aureus, and E. coli, as well as antifungal activity against A. niger and C. albicans. nih.gov Similarly, the synthesis of C-2 and C-6 substituted pyridines has yielded compounds with modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net The antimicrobial potential of pyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring. vu.ltmdpi.com For example, studies on rhodanine-3-carboxyalkyl acids with a pyridinyl moiety found that derivatives with the pyridin-2-ylmethylidene group showed the highest activity against Gram-positive bacteria. mdpi.com

Metal-based medications containing pyridine ligands represent a promising chemotherapeutic approach to overcoming drug resistance due to their unique structural features and modes of action. ekb.eg For example, silver (I) complexes of 2-amino-3-methylpyridine (B33374) have shown considerable activity against S. lutea, M. lutea, S. aureus, and the yeast Candida albicans. bohrium.com

| Compound/Complex | Test Organism | Activity (MIC in µg/mL) |

| Pyridine derivatives 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

| Pyridine derivatives 12, 15, 16, 17 | C. albicans, C. gabrata | 12.5 |

| Compound 66 (N-alkylated pyridine salt) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL |

| Compound 66 (N-alkylated pyridine salt) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL |

| Compound 3b (Pyridine carbonitrile) | C. albicans | 25 |

The antimicrobial efficacy of pyridine-derived compounds is closely linked to their molecular structure. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies reveal that the nature, position, and number of substituents on the pyridine ring are critical determinants of biological potency. researchgate.net

The combination of a pyridine ring with other heterocyclic structures, such as a furan (B31954) moiety, can lead to potent antimicrobial agents, even when the pyridine fragment alone lacks activity. researchgate.net In a series of 2-amino-4-(2-furyl)pyridine-3-carbonitriles, it was found that substituents at the 5- and 6-positions significantly influence antibacterial potency against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The presence of certain functional groups, like amino, hydroxy, or methoxy (B1213986) groups, can also enhance the biological activities of pyridine compounds. nih.gov

In the case of rhodanine (B49660) derivatives containing a pyridine fragment, the position of the nitrogen atom in the pyridine ring was found to be crucial for antimicrobial activity. mdpi.com Derivatives with a pyridin-2-ylmethylidene group at the C-5 position exhibited the highest activity against Gram-positive bacteria, with MIC values ranging from 7.8 to 125 µg/mL. mdpi.com This enhanced activity was attributed to the formation of 1.5 N···S electrostatic interactions between the nitrogen atom of the pyridine ring and the sulfur atom in the rhodanine system. mdpi.com Furthermore, lipophilicity plays a role; for this series of compounds, antimicrobial activity increased with the length of the carbon linker, suggesting that greater lipophilicity enhances potency. mdpi.com

Pyridine-based antimicrobial agents can exert their effects through various mechanisms. One common mode of action involves the disruption of the bacterial cell membrane. mdpi.com Cationic pyridine derivatives can interact with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.commdpi.com

Another potential mechanism is the inhibition of essential microbial enzymes. Pyridine-containing compounds have been shown to act as inhibitors for various enzymes crucial for microbial survival. researchgate.net For example, the drug isoniazid, once activated within bacteria, reacts with NADH to form adducts that are potent inhibitors of enzymes involved in cell wall synthesis and folate metabolism. wikipedia.org Molecular docking studies have suggested that some antimicrobial pyridine compounds can bind effectively to the active site of enzymes like thymidylate kinase, which is essential for DNA synthesis. nih.gov

The chelation of essential metal ions is another proposed mechanism. Pyridine-2,6-dithiocarboxylic acid, a compound produced by Pseudomonas species, exhibits antimicrobial properties by strongly binding to various metals, thereby depriving microbes of essential nutrients. nih.gov

Enzyme Inhibition Studies of Analogous Complexes

Pyridine-based molecules are recognized as privileged pharmacophores in drug design and are known to inhibit a variety of clinically important enzymes. researchgate.net The inhibition of enzymes is a key therapeutic strategy for correcting metabolic imbalances or killing pathogens. researchgate.net

A study of pyrimidine (B1678525) and pyridine diamine derivatives identified them as potent inhibitors of cholinesterases (AChE and BChE), which are enzymes implicated in Alzheimer's disease. nih.gov In this series, pyridine derivatives were generally more potent against butyrylcholinesterase (BChE) than the corresponding pyrimidine compounds. nih.govacs.org The length of the aliphatic chain linking the aromatic moieties was found to be a critical factor; for instance, pyridine diamines with a six-methylene chain showed higher inhibitory potency compared to those with a five-methylene chain. nih.govacs.org

| Compound | Enzyme | Inhibition Potency |

| Compound 25 (Pyridine diamine derivative) | EeAChE | 73% inhibition at 9 µM |

| Compound 22 (Pyrimidine diamine derivative) | eqBChE | Kᵢ = 0.099 µM |

| Compound 9 (Pyrimidine diamine derivative) | EeAChE | Kᵢ = 0.312 µM |

The mechanism by which enzyme inhibitors function can be elucidated through kinetic studies. Pyridine-based inhibitors have been shown to act via different mechanisms, including competitive, non-competitive, and mixed inhibition.

For example, a series of pyrimidine and pyridine diamines were designed as dual binding site inhibitors of cholinesterases and were found to act as mixed or uncompetitive inhibitors. nih.gov Molecular docking studies confirmed that these compounds interact with the enzymatic active site. nih.gov Similarly, novel pyridine-quinoline hybrids have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase, an attractive target in cancer therapy. researchgate.net ATP-competitive inhibitors of PIM-1 kinase often bind directly to the hinge region of the ATP-binding site, while non-competitive inhibitors may bind to other sites. researchgate.net

In the case of human diamine oxidase (hDAO), diamine derivatives like berenil (B12357598) and pentamidine (B1679287) act as excellent non-covalent inhibitors by binding within the active site channel. nih.gov Their binding suggests that a conserved aspartic acid residue in the active site is responsible for the enzyme's specificity for diamine substrates by interacting with the second amino group. nih.gov

Interactions with Biological Macromolecules

Coordination complexes of pyridine derivatives are known to interact with biological macromolecules, most notably deoxyribonucleic acid (DNA). This interaction is a key mechanism for the cytotoxic and antimicrobial activity of many metal-based compounds. nih.govnih.gov

Metal complexes containing pyridine ligands can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. nih.govcu.edu.eg The specific mode of interaction often depends on the structure of the ligand and the geometry of the metal complex.

Studies on novel Zn(II) complexes with pyridine-dicarboxylic acid ligands demonstrated their ability to bind to fish sperm DNA, likely through an intercalative mode. nih.gov The binding affinity of these complexes was influenced by the specific pyridine ligand used, with intrinsic binding constants (K) ranging from 0.37 x 10⁵ M⁻¹ to 1.05 x 10⁵ M⁻¹. nih.gov These complexes were also capable of cleaving pBR322 plasmid DNA, indicating their potential to induce DNA damage. nih.gov

Similarly, Pd(II) and Pt(II) complexes with 2,2'-bipyridyl-dicarboxylic acid ligands were shown to interact with DNA and exhibit efficient DNA cleavage activity. nih.gov Spectroscopic studies of a Pd(II) complex with piperazine (B1678402) indicated a binding constant (Kb) with calf thymus DNA of 4.68 x 10³ M⁻¹, suggesting an electrostatic or groove binding interaction. cu.edu.eg A series of 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety also demonstrated the ability to bind to DNA, which is believed to contribute to their antitumor activity. mdpi.com

| Complex | DNA Type | Binding Constant (K or Kb) |

| [Zn(L¹)(bipy)(H₂O)₂] | Fish Sperm DNA | K = 0.37 x 10⁵ M⁻¹ |

| [Zn(L¹)(phen)(H₂O)₂] | Fish Sperm DNA | K = 0.73 x 10⁵ M⁻¹ |

| [Zn(L²)(bipy)(H₂O)₂] | Fish Sperm DNA | K = 0.98 x 10⁵ M⁻¹ |

| [Zn(L²)(phen)(H₂O)₂] | Fish Sperm DNA | K = 1.05 x 10⁵ M⁻¹ |

| [Pd(Pip)(H₂O)₂]²⁺ | Calf Thymus DNA | Kb = 4.68 x 10³ M⁻¹ |

Protein Binding Studies and Receptor Interactions (from analogous compounds)

Investigations into compounds structurally analogous to 4-(2-Aminoethyl)pyridine-2,6-diamine, particularly synthetic pyridine derivatives, suggest a potential interaction with key regulatory proteins in plants. plantsciencejournal.com The biological activity of these analogous compounds is often linked to their ability to mimic or interfere with the natural plant hormone auxin. plantsciencejournal.com This interaction is predicated on the principle of molecular mimicry, where the synthetic compound can fit into the binding site of a protein receptor that normally binds to the endogenous ligand.

The primary targets for auxin and its synthetic analogs are a family of F-box proteins that function as auxin receptors. nih.govnih.gov The binding of an auxin-like molecule to these receptors is the critical first step that initiates a cascade of downstream cellular events. mdpi.com

Auxin Receptor (TIR1) Binding and Related Signalling Pathways

The most well-characterized auxin receptor is the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFTIR1. nih.govmdpi.com The auxin signaling pathway is a core regulatory mechanism in plant growth and development. nih.gov

In the absence of auxin, a family of transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to Auxin Response Factors (ARFs), which are transcription factors. nih.gov This binding prevents the ARFs from activating the transcription of auxin-responsive genes. nih.gov

The binding of auxin or an analogous compound acts as a "molecular glue" that stabilizes the interaction between the TIR1 receptor and the Aux/IAA repressor protein. mdpi.comnih.gov This event requires the formation of a co-receptor complex consisting of TIR1 and an Aux/IAA protein, which together create a high-affinity binding pocket for auxin. nih.govnih.gov The formation of this TIR1-auxin-Aux/IAA complex targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govmdpi.com The removal of the Aux/IAA repressor frees the ARF transcription factor, allowing it to regulate the expression of target genes. nih.gov Different combinations of TIR1/AFB receptors and Aux/IAA proteins can form various co-receptor complexes, each with a distinct auxin-binding affinity, which contributes to the complexity and specificity of auxin responses. nih.gov

Mechanistic Investigations of Bioactivity (from analogous compounds)

The bioactivity of auxin-like compounds, including analogous pyridine derivatives, is a direct consequence of their interaction with the TIR1/AFB receptor pathway. The degradation of Aux/IAA repressors unleashes ARF transcription factors, leading to significant changes in the plant's transcriptome, which in turn drives physiological responses such as cell elongation, division, and differentiation. nih.govmdpi.com

Upregulation of Auxin-Responsive Genes and Cellular Responses

A key mechanistic outcome of activating the auxin signaling pathway is the rapid transcriptional upregulation of specific "early" or "primary" auxin-responsive genes. researchgate.netsciopen.com These genes fall into several major families, including the Aux/IAA, GH3, and SAUR (Small Auxin-Up RNA) families. sciopen.com

Studies on analogous compounds have demonstrated their ability to induce the expression of these marker genes. For instance, treatment of Arabidopsis thaliana seedlings with auxin-like molecules leads to a measurable increase in the transcript levels of genes such as IAA5 (an Aux/IAA family member), GH3.3 (an auxin-conjugating enzyme), LBD29 (Lateral Organ Boundaries Domain), and ARF19 (Auxin Response Factor 19). researchgate.net This upregulation is a direct indicator that the compound has successfully engaged with the TIR1/AFB signaling pathway and initiated the downstream transcriptional cascade. researchgate.net The activation of these genes mediates the ultimate cellular responses associated with auxin, such as organ formation and growth adjustments. mdpi.comsciopen.com

Table 1: Upregulation of Auxin-Responsive Genes by Analogous Compounds

This table is interactive. You can sort and filter the data.

| Gene Name | Gene Family | Function | Typical Fold Change (Example) |

| IAA5 | Aux/IAA | Transcriptional repressor (negative feedback) | >10 |

| GH3.3 | GH3 | Encodes auxin-amino acid synthetase, involved in auxin homeostasis | ~5-10 |

| LBD29 | LBD | Transcription factor involved in lateral organ development | >10 |

| ARF19 | ARF | Transcription factor that activates auxin-responsive genes | ~2-5 |

Conclusion and Future Research Directions

Synthesis of Current Research on 4-(2-Aminoethyl)pyridine-2,6-diamine

Direct research singling out this compound is scarce. However, the synthesis and application of the 2,6-diaminopyridine (B39239) scaffold are well-established fields. This core structure is a vital intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. nbinno.com Research has demonstrated that 2,6-diaminopyridine and its derivatives are versatile building blocks, valued for their role in creating biologically active molecules, particularly those aimed at neurological disorders. nbinno.com

The broader class of aminopyridines is recognized for its significant presence in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. rsc.org These compounds are known to interact with various enzymes and receptors, leading to diverse pharmacological effects. rsc.org The synthesis of substituted 2,6-diaminopyridines has been achieved through various methods, including the Chichibabin reaction and, more modernly, through microwave-assisted copper-catalyzed amination of halopyridines, which allows for controlled and selective functionalization. google.comacs.org This foundational research into the synthesis and properties of the core structure provides the essential context for evaluating the potential of this compound.

Emerging Research Avenues and Untapped Potential

The unique trifunctional nature of this compound, featuring two aromatic amines and one primary aliphatic amine, opens up several promising avenues for future investigation.

Coordination Chemistry and Catalysis: The 2,6-diaminopyridine framework is a known precursor to powerful tridentate ligands, such as diiminopyridines (DIP), which form stable pincer complexes with a variety of metals. wikipedia.org These complexes are active in catalysis, including ethylene (B1197577) polymerization and hydrogenation reactions. wikipedia.org The presence of the additional aminoethyl group at the 4-position of the pyridine (B92270) ring in this compound could allow it to act as a tetradentate ligand. This could lead to the formation of novel metal complexes with unique geometries and catalytic activities. The exploration of its complexes with early transition metals, lanthanides, and group 2 metals could yield new catalysts for organic synthesis and polymer science. vot.plrsc.org

Medicinal Chemistry and Drug Discovery: Aminopyridine derivatives are foundational scaffolds in drug development. rsc.orgnih.gov Substituted 2,6-diaminopyridines have been investigated as kinase inhibitors, antibacterial agents, and for their potential in treating neurodegenerative diseases. nbinno.commdpi.comacs.org The structure of this compound presents a versatile template for creating new therapeutic agents. The different basicity and reactivity of the three amino groups allow for selective modification, enabling the creation of libraries of new compounds for screening against various biological targets, such as kinases, proteases, and receptors involved in cancer, infectious diseases, and neurological conditions.

Supramolecular Chemistry and Materials Science: The hydrogen-bonding capabilities of the multiple amine groups make this compound an interesting candidate for designing self-assembling systems and supramolecular polymers. nih.gov By modifying the amine functionalities, it is possible to program specific intermolecular interactions, leading to the formation of ordered nanostructures, gels, or liquid crystals. These materials could find applications as sensors, drug delivery vehicles, or components in electronic devices.

Outlook for Further Derivatization and Application Development

The primary value of this compound lies in its potential for selective derivatization. The distinct electronic environments of the ring-based amino groups versus the side-chain amino group provide a handle for controlled chemical modifications.

Future research will likely focus on exploiting these differences. For instance, the greater nucleophilicity of the aliphatic amine could allow for its selective reaction under mild conditions, leaving the aromatic amines available for subsequent, more forceful reactions. Conversely, the aromatic amines at the 2 and 6 positions can be readily converted into imines through condensation with aldehydes or ketones, a standard method for producing diiminopyridine (DIP) ligands. wikipedia.org

The development of robust synthetic protocols for these selective derivatizations is a critical next step. This would unlock the ability to systematically modify the compound's steric and electronic properties, tailoring it for specific applications. A focused effort on creating derivatives for high-throughput screening in medicinal chemistry or for the systematic study of their coordination behavior with various metal ions could rapidly expand the utility of this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Aminoethyl)pyridine-2,6-diamine, and what key reaction conditions must be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of pyridine-2,6-diamine derivatives. A plausible route includes:

Amination : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. Catalytic hydrogenation with palladium or nickel catalysts may optimize yield.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect primary amines during reactions, followed by acidic deprotection.

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.

Key conditions to optimize: reaction temperature (60–100°C), pH control (neutral to mildly basic), and catalyst loading (5–10 mol%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and amine/ethyl protons (δ 1.5–3.5 ppm). Splitting patterns confirm substitution on the pyridine ring.

- ¹³C NMR : Pyridine carbons appear at δ 120–150 ppm; ethyl carbons at δ 30–50 ppm.

- IR Spectroscopy : N-H stretches (3200–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine groups.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 167.2). Compare with databases for derivatives like pyridine-2,6-diamine .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation risks.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize acidic/basic waste before disposal. Follow institutional guidelines for amine-containing compounds, as outlined in safety frameworks for structurally similar amines .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Solubility Studies : Measure solubility in polar (water, DMSO) and non-polar solvents (hexane) at 25°C and 50°C. Use UV-Vis spectroscopy (λ = 260–280 nm) for quantification.

- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–80°C), and light exposure. Monitor by HPLC-MS to identify degradation byproducts (e.g., oxidation products or polymers) .

- Cross-Validation : Compare results with structurally analogous compounds, such as pyridine-2,6-diamine derivatives, to identify substituent-dependent trends .

Q. What strategies are recommended for overcoming challenges in crystallizing this compound, and how can structural refinement be optimized?

Methodological Answer:

- Co-Crystallization : Use co-formers like 4,4′-bipyridine to enhance hydrogen bonding. Solvent mixtures (e.g., DMF/water) may improve crystal growth.

- Refinement with SHELXL : Employ high-resolution X-ray data (λ = 1.54 Å). Address disorder using PART commands and refine anisotropic displacement parameters. Validate with R-factor convergence (<5%) .

- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 data format for refinement .

Q. How can the reactivity of the aminoethyl group in this compound be systematically investigated to prevent undesired side reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., pH, temperature) via in-situ IR or NMR.

- Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., Schiff bases or Michael adducts).

- Protection Strategies : Acetylate the aminoethyl group before reactions requiring electrophilic reagents. Deprotect post-synthesis with HCl/dioxane .

Q. What methodologies are suitable for analyzing the electronic effects of substituents on the pyridine ring in this compound derivatives?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict sites for electrophilic attack.

- Spectroscopic Probes : Use UV-Vis to assess bathochromic shifts in λmax caused by electron-withdrawing/donating substituents. Solvatochromism studies in DMSO/water mixtures quantify polarity effects .

Q. How can multi-component crystalline materials incorporating this compound be engineered for tunable luminescent properties?

Methodological Answer:

- Co-Crystal Design : Combine with aromatic carboxylic acids (e.g., terephthalic acid) to form hydrogen-bonded networks.

- Luminescence Tuning : Introduce lanthanide ions (e.g., Tb³⁺) via coordination to the diamine groups. Characterize emission spectra (λem = 500–600 nm) and lifetime decay curves.

- XRD Analysis : Resolve crystal packing using SHELXT and correlate with emission properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.